4,4,7-Trimethylazepan-2-one

Description

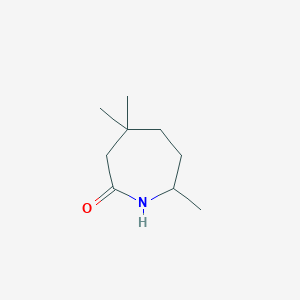

4,4,7-Trimethylazepan-2-one is a seven-membered lactam featuring methyl substituents at positions 4, 4, and 7 of the azepane ring. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol .

Properties

IUPAC Name |

4,4,7-trimethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHCIAKLSHXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC(=O)N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7-Trimethylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,6-diaminohexane with a suitable carbonyl compound, followed by cyclization to form the azepanone ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4,7-Trimethylazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The nitrogen atom in the azepanone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

4,4,7-Trimethylazepan-2-one serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex heterocyclic compounds, which can be utilized in various chemical reactions. The nitrogen atom in the azepanone ring can participate in nucleophilic substitutions and other transformations, making it an essential intermediate in synthetic organic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The nitrogen can act as a nucleophile in reactions with electrophiles. |

| Ring Expansion | Under certain conditions, the azepanone ring can be expanded to larger cyclic structures. |

| Condensation Reactions | Can participate in condensation reactions to form larger molecular frameworks. |

Research into the biological properties of this compound has indicated potential antimicrobial and antiviral activities. Studies suggest that the compound may interact with specific biological targets, influencing various biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its derivatives could lead to the development of new therapeutic agents targeting diseases such as cancer and infections.

Case Study: Anticancer Potential

Research has shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance:

- A derivative demonstrated an inhibition rate of over 70% against specific leukemia and CNS cancer cell lines during preliminary screening.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique structure allows it to be incorporated into polymers and other materials where specific characteristics are required.

Summary of Findings

The applications of this compound span multiple fields including chemistry, biology, medicine, and industry. Its role as a versatile building block in synthesis and its potential biological activities make it a compound of significant interest for ongoing research.

Table 2: Summary of Applications

| Application Area | Key Points |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles; involved in various chemical reactions. |

| Biological Activity | Potential antimicrobial and antiviral properties; interacts with biological targets. |

| Medicinal Chemistry | Explored as a pharmaceutical intermediate; derivatives show anticancer activity. |

| Industrial Use | Used in producing specialty chemicals; enhances material properties. |

Mechanism of Action

The mechanism of action of 4,4,7-Trimethylazepan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the azepanone ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4,4,7-Trimethylazepan-2-one with its closest structural analogs, focusing on molecular features, substituent patterns, and physicochemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₇NO | 155.24 | 4, 4, 7 | Not provided | Three methyl groups on azepanone ring |

| 3,3,7,7-Tetramethylazepan-2-one | C₁₀H₁₉NO | 169.26 | 3, 3, 7, 7 | 62835-02-3 | Four methyl groups; symmetric substitution |

| 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde | C₁₀H₉FNO | 178.19 | Fluorophenyl, cyclopropane | EN300-379468 | Non-lactam; aromatic and strained ring |

Key Comparisons:

Substituent Effects on Molecular Weight and Symmetry The tetramethyl analog (C₁₀H₁₉NO) has a higher molecular weight (169.26 vs. 155.24 g/mol) due to its additional methyl group. Its symmetric substitution at positions 3 and 7 may enhance conformational stability compared to the asymmetric 4,4,7-trimethyl derivative . 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde diverges structurally, lacking the lactam ring but introducing a fluorophenyl group and cyclopropane moiety.

For example, 3,3,7,7-Tetramethylazepan-2-one is accessible through multi-step alkylation and lactamization . The fluorophenyl compound in likely requires palladium-catalyzed cross-coupling or cyclopropanation techniques, differing significantly from azepanone synthesis .

Physicochemical Properties

- Hydrophobicity : The tetramethyl analog’s additional methyl groups likely increase its logP (lipophilicity) compared to the trimethyl compound, affecting solubility and membrane permeability.

- Thermal Stability : Symmetric substitution in the tetramethyl derivative may confer higher melting points due to crystalline packing efficiency, though specific data are unavailable in the evidence .

Notes on Data Limitations

- Gaps in Evidence : Specific data on melting points, solubility, or biological activity for this compound are absent in the provided sources. Comparative toxicity (e.g., LD₅₀) or regulatory status (e.g., REACH compliance) also remain unaddressed .

Biological Activity

4,4,7-Trimethylazepan-2-one is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa and Escherichia coli, indicating significant antibacterial properties .

- A study reported that certain derivatives exhibited MIC values as low as 0.21 μM against these pathogens, suggesting strong antibacterial potential .

- Cytotoxicity :

-

Molecular Docking Studies :

- In silico studies using molecular docking techniques have revealed that the compound interacts favorably with key bacterial enzymes such as DNA gyrase and MurD. These interactions are crucial for its antibacterial activity and suggest a mechanism of action that could be explored for drug development .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against clinical isolates of bacteria. The findings demonstrated that certain modifications to the azepan structure enhanced antimicrobial activity significantly compared to the parent compound .

- Case Study on Cytotoxic Properties : Research conducted on tumor cell lines revealed that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.